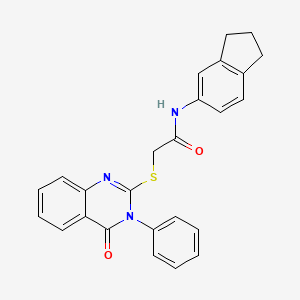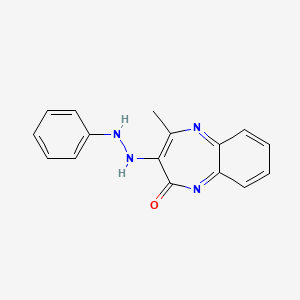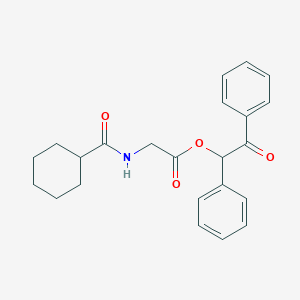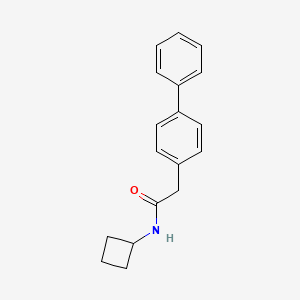![molecular formula C14H13ClN2OS B10764049 2-[(4-Chlorophenyl)methylthio]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B10764049.png)
2-[(4-Chlorophenyl)methylthio]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML033 is a derivative of Mesorhizobium japonicum MAFF303099, which has been genetically modified to include a fusion fragment of the ttsI (mlr6334) promoter and lacZ integrated into the chromosome . This compound is primarily used in scientific research to study gene expression and regulation in bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ML033 is prepared by integrating a fusion fragment of the ttsI (mlr6334) promoter and lacZ into the chromosome of Mesorhizobium japonicum MAFF303099 . This process involves the use of specific plasmids and bacterial strains to achieve the desired genetic modification.
Industrial Production Methods
The industrial production of ML033 involves the cultivation of genetically modified Mesorhizobium japonicum MAFF303099 in a suitable growth medium. The bacteria are then harvested, and the compound is extracted and purified for further use .
Analyse Chemischer Reaktionen
Types of Reactions
ML033 undergoes various chemical reactions, including:
Oxidation: Involves the loss of electrons from the compound.
Reduction: Involves the gain of electrons by the compound.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ML033 include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from the reactions involving ML033 depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as chromatography and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
ML033 has a wide range of applications in scientific research, including:
Chemistry: Used to study gene expression and regulation in bacteria.
Biology: Employed in experiments involving bacterial genetics and molecular biology.
Medicine: Investigated for its potential role in understanding bacterial infections and developing new treatments.
Industry: Utilized in the production of genetically modified bacteria for various applications.
Wirkmechanismus
The mechanism of action of ML033 involves the regulation of gene expression through the ttsI (mlr6334) promoter and lacZ fusion fragment. This genetic modification allows researchers to study the effects of specific genes on bacterial behavior and physiology . The molecular targets and pathways involved include the ttsI promoter and the lacZ gene, which are critical for the regulation of gene expression in Mesorhizobium japonicum.
Vergleich Mit ähnlichen Verbindungen
ML033 is unique due to its specific genetic modification involving the ttsI (mlr6334) promoter and lacZ fusion fragment. Similar compounds include other genetically modified strains of Mesorhizobium japonicum and related bacteria, such as:
Mesorhizobium japonicum MAFF303099: The wild-type strain used as the basis for ML033.
ML033-pMj-NodD1: A derivative of ML033 carrying the pMj-NodD1 plasmid.
ML033-pMj-NodD2: A derivative of ML033 carrying the pMj-NodD2 plasmid.
These similar compounds share some characteristics with ML033 but differ in their specific genetic modifications and applications.
Eigenschaften
Molekularformel |
C14H13ClN2OS |
|---|---|
Molekulargewicht |
292.8 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-6-4-9(5-7-10)8-19-14-16-12-3-1-2-11(12)13(18)17-14/h4-7H,1-3,8H2,(H,16,17,18) |
InChI-Schlüssel |
HKDAECHYHSQLRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)N=C(NC2=O)SCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide](/img/structure/B10763969.png)

![2-[5-[[3-[4-[(4-Chlorophenyl)methoxy]phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10763978.png)
![(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B10763982.png)


![4-[[4-(2,4-Dihydroxyphenyl)-2-thiazolyl]amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B10763993.png)
![2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B10763997.png)
![2-(4-chlorophenyl)-5-[(1-phenyltriazol-4-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B10764012.png)
![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B10764015.png)
![(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B10764028.png)
![2-[4-[[6-ethoxycarbonyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10764033.png)

